

Application Notes & Protocols: Girinimbine Extraction from *Murraya koenigii* Stem Bark

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Compound of Interest

Compound Name: *Girinimbine*

Cat. No.: *B1212953*

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Introduction

Murraya koenigii, commonly known as the curry tree, is a plant rich in bioactive carbazole alkaloids.[1][2] Among these, **girinimbine** is a significant compound that has been isolated from the stem bark and roots and is recognized for its potential anti-tumor, antioxidant, anti-inflammatory, and chemopreventive properties.[1][3][4][5] These diverse biological activities make **girinimbine** a compound of high interest for researchers in drug discovery and development.[6] This document provides detailed protocols for the extraction, isolation, and quantification of **girinimbine** from the stem bark of *Murraya koenigii*, synthesizing methodologies from published research to offer a comprehensive guide for laboratory application.

Data Presentation

The efficiency of **girinimbine** extraction is highly dependent on the chosen solvent and methodology. The following tables summarize quantitative data from various extraction and analytical procedures.

Table 1: Summary of Extraction Methods and Yields from *Murraya koenigii*

Plant Part	Extraction Method	Solvent(s)	Starting Material (g)	Crude Extract Yield (g)	Purified Girinimbine Yield (mg)	Source
Stem Bark	Maceration (Soaking)	Petroleum Ether, Chloroform	1,100	Not Specified	Not Specified	[1]
Stem Bark	Successive Maceration	Hexane, Chloroform, Ethyl Acetate	1,100	17.30 (Hexane), 12.13 (Chloroform), 5.28 (EtOAc)	328.5	[7]
Root	Microwave-Assisted Extraction (MAE)	Hexane, Chloroform, Methanol	525	22.7 (Hexane), 11.7 (Chloroform), 40.7 (Methanol)	Not Specified	[8]
Seeds	Soxhlet Extraction	Petroleum Ether (defatting), Chloroform	1,200	28.6 (Chloroform)	Not Specified	[9]

Table 2: Analytical Parameters for Carbazole Alkaloid Quantification by UPLC/MS/MS

Analyte	Natural Abundance Range in Leaves (mg/g)	LOD (ng/mL)	LOQ (ng/mL)	Recovery (%)	Source
Girinimbine	0.010–0.114	0.003–0.248	0.009–0.754	88.803–103.729	[10] [11]
Mahanimbine	0.492–5.399	0.003–0.248	0.009–0.754	88.803–103.729	[10] [11]
Koenimbine	0.013–7.336	0.003–0.248	0.009–0.754	88.803–103.729	[10] [11]

LOD: Limit of Detection,
LOQ: Limit of Quantification
. Data
pertains to analysis of 11 carbazole alkaloids.

Experimental Protocols

Protocol 1: Plant Material Collection and Preparation

- Collection: Collect fresh stem bark from a healthy *Murraya koenigii* plant. The plant material used in cited studies was collected from regions in Malaysia.[\[1\]](#)[\[7\]](#)
- Authentication: Have the plant material authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium.[\[7\]](#)
- Washing and Drying: Thoroughly wash the collected stem bark with water to remove any dirt and dust.[\[6\]](#) Air-dry the bark in the shade to preserve its therapeutic properties.[\[6\]](#)

- Grinding: Once completely dry, grind the stem bark into a fine powder using a mechanical grinder.[1][9] Sieving the powder may be necessary to achieve a uniform particle size.[12]

Protocol 2: Solvent Extraction by Maceration (Soaking)

This is a conventional and widely used method for extracting carbazole alkaloids.

- Soaking: Place the ground stem bark powder (e.g., 1.1 kg) in a large container and submerge it in a non-polar solvent like petroleum ether or hexane.[1][7] The solvent should fully cover the plant material.
- Incubation: Seal the container and let it stand at room temperature for a period of 72 hours (3 days).[1][7] Agitate the mixture periodically to ensure thorough extraction.
- Filtration and Concentration: Filter the mixture to separate the solvent extract from the plant residue. The filtrate can be pooled from multiple extractions using the same solvent.[7] Concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude extract.[7][9]
- Successive Extraction (Optional): To maximize the yield of different compounds, the plant residue can be subsequently extracted with solvents of increasing polarity, such as chloroform and then ethyl acetate, repeating steps 2 and 3 for each solvent.[7]

Protocol 3: Microwave-Assisted Extraction (MAE)

MAE is a modern technique that can significantly reduce extraction time and solvent consumption.

- Sample Preparation: Place the ground plant material (e.g., 525 g) into the vessel of a microwave extractor.[8]
- Solvent Addition: Add the extraction solvent (e.g., hexane) to the vessel.[8]
- Microwave Irradiation: Perform the extraction under controlled conditions. A reported parameter set is 300 W at 45°C for one hour.[8]
- Filtration and Concentration: After extraction, filter the mixture and concentrate the solvent using a rotary evaporator to obtain the crude hexane extract.[8] This process can be

repeated with other solvents like chloroform and methanol.[8]

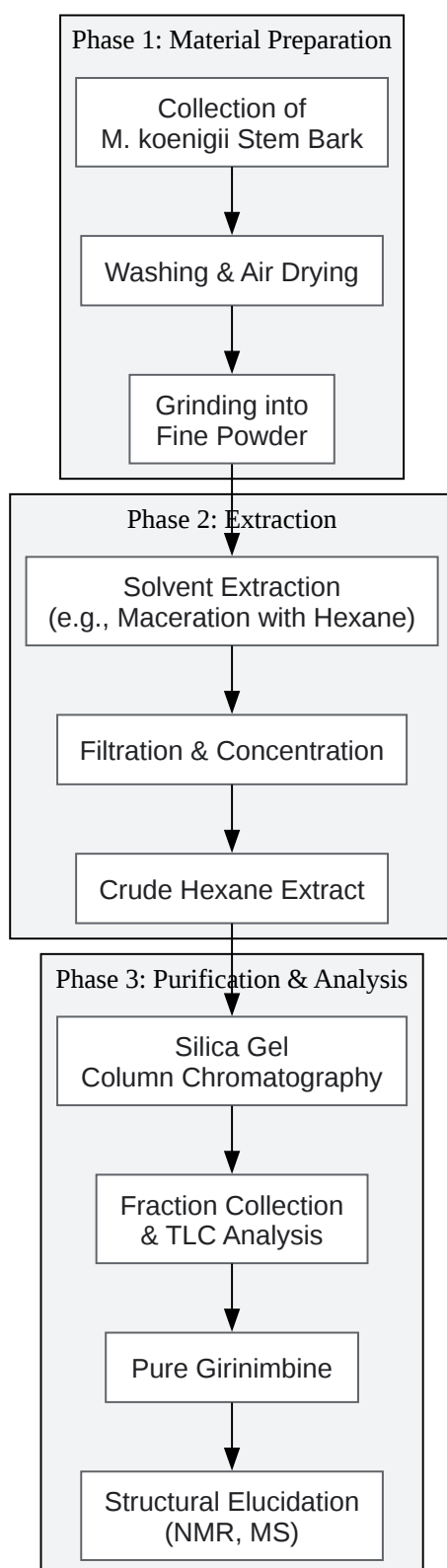
Protocol 4: Isolation and Purification by Column Chromatography

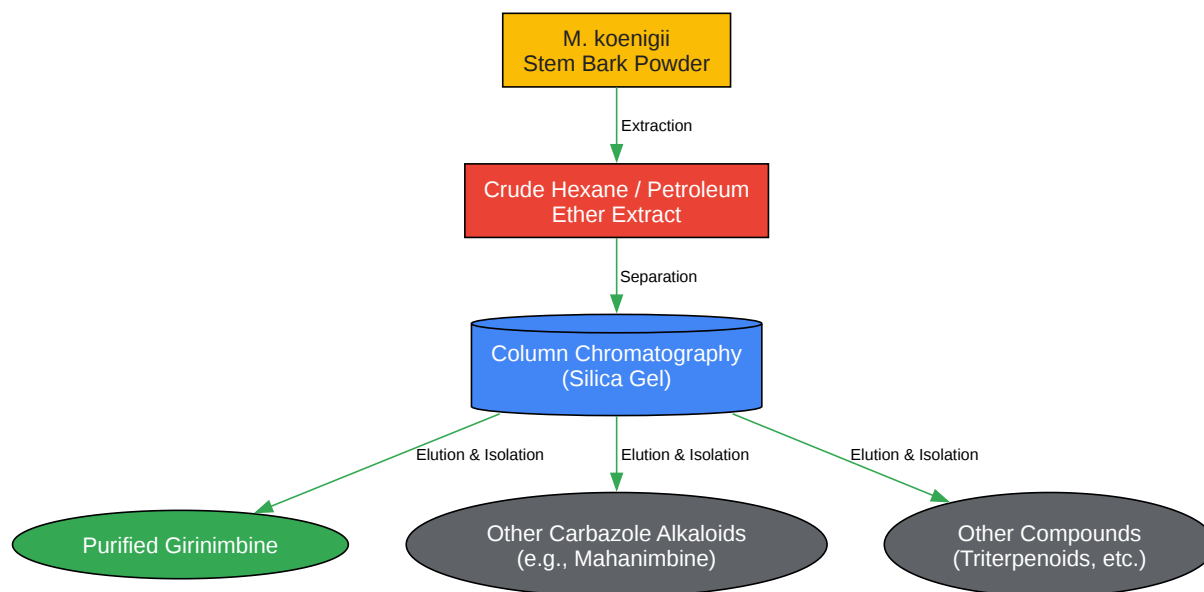
Column chromatography is essential for isolating **girinimbine** from the crude extract.

- **Column Packing:** Prepare a chromatography column with silica gel as the stationary phase, packed using a suitable non-polar solvent like hexane or chloroform.
- **Sample Loading:** Dissolve the crude extract (e.g., the hexane or petroleum ether extract) in a minimal amount of the initial mobile phase solvent and load it onto the top of the silica gel column.
- **Elution:** Elute the column with a solvent system. For **girinimbine** isolation from a petroleum ether extract, pure chloroform has been used effectively as the eluting solvent.[1] For more complex extracts, a gradient of solvents with increasing polarity (e.g., combinations of hexane, ethyl acetate, and methanol) can be used to separate the fractions.[8]
- **Fraction Collection:** Collect the eluate in separate fractions.
- **Purity Analysis:** Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing **girinimbine**. [7] Combine the fractions that show a pure spot corresponding to a **girinimbine** standard.
- **Crystallization:** Concentrate the combined pure fractions to allow the **girinimbine** to crystallize, yielding the purified compound.

Mandatory Visualization

The following diagrams illustrate the workflow and logical relationships in the **girinimbine** extraction and purification process.





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